molecular formula C16H18N2O2 B13373390 N'-benzyl-2-phenoxypropanohydrazide

N'-benzyl-2-phenoxypropanohydrazide

Cat. No.: B13373390
M. Wt: 270.33 g/mol
InChI Key: NASFBCGDDHBFNA-UHFFFAOYSA-N
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Description

N’-benzyl-2-phenoxypropanohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyl group attached to a hydrazide moiety, along with a phenoxypropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-2-phenoxypropanohydrazide typically involves the reaction of benzylhydrazine with 2-phenoxypropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-2-phenoxypropanohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-2-phenoxypropanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

N’-benzyl-2-phenoxypropanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-benzyl-2-phenoxypropanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby affecting cell function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzyl-2-phenoxypropanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N'-benzyl-2-phenoxypropanehydrazide

InChI

InChI=1S/C16H18N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3,(H,18,19)

InChI Key

NASFBCGDDHBFNA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NNCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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